N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
The compound N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-a]quinoxaline core. This bicyclic system is substituted at the 4-position with a 2,3-dimethylphenoxy group and at the 2-position with an acetamide moiety. The acetamide nitrogen is further linked to a 3-chloro-2-methylphenyl substituent.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O3/c1-15-8-6-13-22(16(15)2)35-25-24-30-31(14-23(33)28-19-11-7-9-18(27)17(19)3)26(34)32(24)21-12-5-4-10-20(21)29-25/h4-13H,14H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLJXCIYCZUMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C(=CC=C5)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a synthetic compound notable for its potential biological activities. With a molecular formula of and a molecular weight of 487.9 g/mol, this compound has garnered attention in pharmacological research due to its structural complexity and promising therapeutic properties.
Chemical Structure and Properties
The compound features a chloro-substituted methylphenyl moiety linked to a triazoloquinoxaline derivative. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H22ClN5O3 |
| Molecular Weight | 487.9 g/mol |
| Purity | ≥ 95% |
| CAS Number | 1189692-77-0 |
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail specific studies and findings related to the biological activity of this compound.
Antimicrobial Activity
Similar compounds have demonstrated significant antimicrobial effects. For instance, benzotriazole derivatives have shown promising in vitro activity against Escherichia coli and other bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml . The presence of bulky hydrophobic groups in these derivatives enhances their antimicrobial potency.
Antifungal Activity
Compounds related to triazole structures have been effective against fungal pathogens such as Candida albicans and Aspergillus niger. Studies report MIC values for antifungal activity between 1.6 μg/ml and 25 μg/ml . The introduction of electron-withdrawing groups has been shown to increase the antifungal efficacy of similar compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with triazole and quinoxaline frameworks. For example, a screening of drug libraries identified novel anticancer compounds that displayed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) . The application of these findings suggests that this compound may exhibit similar properties.
Case Studies
Case Study 1: Antimicrobial Screening
A study focused on synthesizing triazole derivatives found that specific substitutions on the triazole ring significantly affected antimicrobial activity. Compounds with larger hydrophobic groups exhibited enhanced activity against bacterial strains .
Case Study 2: Anticancer Efficacy
In a multicellular spheroid model for cancer research, several compounds were screened for cytotoxicity. The results indicated that certain derivatives showed over 70% cytotoxicity against MCF7 spheroids at specific concentrations . This suggests that this compound could be further investigated for its potential as an anticancer agent.
Comparison with Similar Compounds
N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Core Structure: Shares the [1,2,4]triazolo[4,3-a]quinoxaline system but lacks the phenoxy substituent present in the target compound.
- Substituents : The acetamide is linked to a 3-chlorophenyl group instead of the target’s 3-chloro-2-methylphenyl .
- Molecular Weight: 367.79 g/mol (vs. a higher estimated weight for the target due to additional dimethylphenoxy and methyl groups) .
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide
- Core Structure: Triazolopyrazine (vs. triazoloquinoxaline), with a smaller heterocyclic system.
- Substituents: Features an 8-amino-3-oxo group and a phenyl substituent, differing from the target’s dimethylphenoxy and chloro-methylphenyl groups.
- Synthesis: Utilizes phenoxy-acetamide coupling, analogous to the target’s phenoxy group introduction .
Quinazoline and Thiazolidinone-Based Acetamides
N-(2-(4-Chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)-2-(3-(4-fluorophenyl)-4-oxoquinazolin-2-ylthio)acetamide
- Core Structure : Quinazoline-4-one with a thioacetamide linker.
- Substituents: 4-Chlorophenyl and 4-fluorophenyl groups, contrasting with the target’s chloro-methylphenyl and dimethylphenoxy substituents.
- Properties: The thioether linkage may enhance metabolic stability compared to the target’s oxygen-based phenoxy group .
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Core Structure : Quinazoline-2,4-dione.
- Substituents : 2,4-Dichlorophenyl group, which is more lipophilic than the target’s 3-chloro-2-methylphenyl .
- Activity : Exhibits anticonvulsant activity, suggesting that chloro-substituted aryl groups may enhance CNS penetration .
Other Heterocyclic Acetamides
2-{1-[2-(4-Morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Core Structure : Imidazo[1,2-a]benzimidazole, a larger heterocycle with a fused benzimidazole system.
- Substituents : Trifluoromethylphenyl group, which introduces strong electron-withdrawing effects absent in the target compound .
Structural and Functional Group Analysis
Key Structural Differences
Implications of Substituent Variations
- Chloro vs.
- Phenoxy vs. Thioether Linkers: Phenoxy groups improve solubility compared to thioethers but may reduce metabolic stability .
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step protocols, starting with the formation of the triazoloquinoxaline core. For example:
- Step 1 : Condensation of methyl 2-isothiocyanatobenzoate with glycine to form a thioxoquinazoline intermediate, followed by oxidation with hydrogen peroxide to yield a dioxoquinazoline derivative .
- Step 2 : Functionalization via coupling reactions (e.g., using N,N′-carbonyldiimidazole) with substituted acetamide intermediates to introduce the phenoxy and chloro-methylphenyl groups .
- Key intermediates : 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid and halogenated acetamide precursors.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry of substituents (e.g., distinguishing between 1H and 2H tautomers in the triazoloquinoxaline core) .
- Mass Spectrometry (MS) : For molecular weight validation and detection of byproducts .
- Infrared (IR) Spectroscopy : To identify functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for biological assays) .
Q. What biological activities are reported for structurally analogous compounds?
| Compound Class | Biological Activity | IC50 (µM) | Key Structural Features | Source |
|---|---|---|---|---|
| Quinazolinone derivatives | Antitumor | 10.5 | Chlorophenyl, trifluoromethyl groups | |
| Triazoloquinoxaline analogs | Kinase inhibition | 15.0 | Methoxy substituents, amide linkage | |
| Tetrahydroquinoxaline derivatives | Anti-inflammatory | 12.0 | Fluorophenoxy, ethoxyphenyl groups |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Variables to optimize :
- Temperature : Elevated temperatures (70–90°C) for coupling reactions improve kinetics but may increase side products .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may complicate purification .
- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate cyclization steps in triazoloquinoxaline formation .
- Statistical approaches : Use factorial design experiments to identify critical parameters (e.g., reaction time vs. temperature trade-offs) .
Q. How can contradictory data in biological activity assays be resolved?
- Case example : Discrepancies in IC50 values for antitumor activity may arise from:
- Assay variability : Normalize results using reference inhibitors (e.g., doxorubicin) and replicate across multiple cell lines .
- Solubility issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic interference : Perform metabolite profiling (LC-MS/MS) to rule off-target effects .
- Orthogonal validation : Confirm activity via dual-luciferase reporter assays or target engagement studies (SPR, ITC) .
Q. What structural modifications enhance selectivity in target binding?
- SAR insights :
- Phenoxy substituents : 2,3-Dimethylphenoxy groups improve lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration in neurological targets .
- Chloro-methylphenyl group : Meta-chloro substitution reduces CYP450 metabolism, prolonging half-life in vivo .
- Triazole-quinoxaline core : Rigid planar structure favors π-π stacking with kinase ATP pockets (e.g., EGFR-TK) .
- Computational guidance : Docking simulations (AutoDock Vina) predict binding poses, prioritizing derivatives with lower ΔG values .
Q. What strategies are used to elucidate the mechanism of action when initial hypotheses are inconclusive?
- Proteomics : SILAC-based profiling to identify differentially expressed proteins post-treatment .
- CRISPR-Cas9 screening : Genome-wide knockout libraries to pinpoint synthetic lethal targets .
- Metabolomics : Track changes in ATP/ADP ratios or ROS levels to infer mitochondrial toxicity .
Methodological Tables
Q. Table 1. Comparative Analysis of Synthetic Yields Under Varied Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| Quinoxaline cyclization | DMF | ZnCl₂ | 80 | 68 | 92 | |
| Acetamide coupling | THF | None | 25 | 45 | 85 | |
| Oxidation | H₂O/EtOH | H₂O₂ | 60 | 90 | 98 |
Q. Table 2. Biological Activity of Structural Analogs
| Analog Substituents | Target Protein | Assay Type | IC50 (µM) | Selectivity Index | Source |
|---|---|---|---|---|---|
| 4-Fluorophenoxy, 3-Cl-phenyl | COX-2 | ELISA | 0.85 | 12.3 | |
| 2,3-Dimethylphenoxy, 2-Me-phenyl | EGFR-TK | Kinase Glo | 1.2 | 8.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
